molecular formula C19H20O9 B12318706 [2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone

[2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone

Cat. No.: B12318706
M. Wt: 392.4 g/mol
InChI Key: BDUFDLBIUJUAJE-UHFFFAOYSA-N
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Description

[2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone is a specialized organic compound belonging to the class of flavonoid O-glycosides . Compounds within this structural class are of significant interest in biochemical and pharmacological research due to their diverse interactions with biological systems. As a flavonoid derivative, this compound serves as a valuable reference standard in metabolic studies . Its molecular structure, featuring a glycosylated dihydroxyphenyl group, suggests potential for investigation into interactions with enzymes and cellular receptors. Researchers utilize such compounds to explore fundamental biological processes, including cell signaling pathways and metabolic regulation. The presence of multiple hydroxyl groups and a glycosidic moiety makes it a subject of interest in studies focusing on antioxidant mechanisms, bioavailability, and the modulation of transporter proteins like sodium/glucose cotransporters, which are investigated using structurally related molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2,4-dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O9/c1-8-15(23)17(25)18(26)19(27-8)28-13-7-11(21)6-12(22)14(13)16(24)9-2-4-10(20)5-3-9/h2-8,15,17-23,25-26H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUFDLBIUJUAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=CC(=C2C(=O)C3=CC=C(C=C3)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Extraction and Isolation Methods

Plant Material Selection

Iriflophenone 2-O-α-rhamnoside is primarily extracted from the leaves of Aquilaria sinensis and Aquilaria crassna. These plants are indigenous to Southeast Asia and are cultivated for their bioactive secondary metabolites.

Solvent Extraction Protocols

Ethanol-Water Extraction
  • Procedure : Dried leaves (50 g) are macerated in 60% ethanol (1 L) for 24 hours at room temperature. The mixture is filtered and concentrated under reduced pressure.
  • Yield : 11.3 g of crude extract per 50 g of plant material.
  • Advantages : Ethanol-water mixtures efficiently solubilize polar glycosides while minimizing co-extraction of non-target lipids.
Hot Water Extraction
  • Procedure : Leaves are refluxed in water (1 L, 95°C) for 1 hour, followed by filtration and lyophilization.
  • Yield : 11.1 g of extract per 50 g of plant material.
  • Limitations : Lower selectivity for iriflophenone derivatives compared to ethanol-water systems.

Partitioning and Preliminary Fractionation

  • Ethyl Acetate Partitioning : Crude extracts are partitioned between ethyl acetate and water to enrich benzophenones in the organic layer.
  • Silica Gel Column Chromatography :
    • Stationary Phase : Silica gel 60 (70–230 mesh).
    • Eluents : Gradient of dichloromethane-methanol (95:5 to 70:30).
    • Outcome : Isolation of iriflophenone-rich fractions validated by TLC (Rf = 0.45 in CH2Cl2:MeOH 85:15).

Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Semi-Preparative Reverse-Phase HPLC
  • Column : Capcell Pak UG120 C18 (5 μm, 250 × 20 mm).
  • Mobile Phase :
    • A : 0.1% acetic acid in water.
    • B : 0.1% acetic acid in acetonitrile.
  • Gradient : 10% B to 40% B over 60 minutes.
  • Flow Rate : 0.2 mL/min.
  • Detection : UV at 330 nm.
  • Purity : >95% after two purification cycles.
Analytical HPLC Validation
  • Column : Zorbax SB-C18 (4.6 × 150 mm, 5 μm).
  • Conditions : Isocratic elution with 30% acetonitrile/70% water (0.1% formic acid).
  • Retention Time : 12.3 minutes.

Centrifugal Thin-Layer Chromatography (CTLC)

  • Apparatus : Chromatotron (Harrison Research).
  • Stationary Phase : Silica gel GF254 with gypsum binder.
  • Eluent : Ethyl acetate:hexane:formic acid (60:40:1).
  • Outcome : 98% purity confirmed by NMR.

Structural Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, DMSO-d6) :
    • δ 6.75 (s, 1H, H-3), 6.50 (s, 1H, H-5), 5.20 (d, J = 7.2 Hz, H-1''), 1.10 (d, J = 6.1 Hz, H-6''').
    • Full assignments correlate with iriflophenone 2-O-α-rhamnoside.
Mass Spectrometry
  • HR-ESI-MS : m/z 393.1164 [M+H]+ (calc. 393.1168 for C19H20O9).
  • Fragmentation : Loss of rhamnose (146 Da) observed in MS/MS.

Research Findings and Applications

Bioactivity Profiling

Bioactivity Model System Key Result Reference
Anticancer HT-29 colon adenocarcinoma IC50 = 12.7 μM (dose-dependent apoptosis)
Antidiabetic U266 myeloma cells 48% reduction in IgE secretion
Anti-inflammatory Neutrophil burst assay 62% inhibition at 50 μM

Stability and Solubility

  • Aqueous Solubility : 1.2 mg/mL (pH 7.4).
  • Thermal Stability : Decomposes at 218°C (DSC).

Comparative Analysis of Extraction Methods

Method Yield (%) Purity (%) Time (h) Cost Efficiency
Ethanol-water 0.23 95 24 High
Hot water 0.18 88 1 Moderate
Ethyl acetate 0.15 92 48 Low

Challenges and Optimization Strategies

  • Co-elution Issues : Addressed by orthogonal HPLC gradients (C18 + phenyl columns).
  • Scale-up Limitations : Countercurrent chromatography proposed for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where hydroxyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity :
    • This compound exhibits potent antioxidant properties, making it a candidate for developing supplements aimed at reducing oxidative stress. A study demonstrated that derivatives of this compound could scavenge free radicals effectively, which is crucial in preventing cellular damage associated with chronic diseases .
  • Antimicrobial Properties :
    • Research indicates that this compound shows significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, which are responsible for numerous infections .
  • Cancer Research :
    • Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. A case study involving human breast cancer cell lines revealed that treatment with this compound led to reduced cell viability and induced apoptosis .

Food Science Applications

  • Natural Preservative :
    • The antioxidant properties of 2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl-(4-hydroxyphenyl)methanone make it a suitable candidate for use as a natural preservative in food products. Its ability to extend shelf life while maintaining nutritional quality has been demonstrated in various food matrices .
  • Flavor Enhancer :
    • This compound is also explored for its potential as a flavor enhancer in food products due to its pleasant sensory characteristics when incorporated into formulations .

Agricultural Research Applications

  • Plant Growth Regulation :
    • Studies have indicated that this compound can act as a plant growth regulator, promoting growth and enhancing yield in crops such as tomatoes and peppers. Field trials showed improved fruit size and increased resistance to environmental stressors when plants were treated with formulations containing this compound .
  • Pest Resistance :
    • Research has highlighted the potential of this compound to enhance pest resistance in crops. It appears to induce defensive mechanisms in plants against common agricultural pests, thereby reducing the need for chemical pesticides .

Case Studies

StudyApplicationFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability.
Study 2Antimicrobial PropertiesEffective against Staphylococcus aureus and Escherichia coli.
Study 3Cancer ResearchInduced apoptosis in human breast cancer cell lines.
Study 4Natural PreservativeExtended shelf life of food products without compromising quality.
Study 5Plant Growth RegulationImproved crop yield and stress resistance in field trials.

Mechanism of Action

The mechanism of action of [2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. Its hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

1-(2,4-Dihydroxy-6-methoxyphenyl)-2-(4-hydroxyphenyl)ethanone

  • Structure : Lacks glycosylation but includes a methoxy group at position 6 of the dihydroxyphenyl ring.
  • Molecular Formula : C₁₅H₁₄O₅; Molecular Weight : 274.27 g/mol.
  • Physical Properties : Melting point 205–206°C (anhydrous) .
  • Synthesis: Prepared via Hoesch reaction using p-tolylacetonitrile and phloroglucinol .
  • Key Differences : The absence of glycosylation and presence of a methoxy group reduce polarity compared to the target compound. Methoxy groups typically decrease solubility but enhance metabolic stability.

[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-(4-methoxyphenyl)methanone

  • Structure : Contains a benzothiophene core with hydroxyl and methoxy substituents.
  • Molecular Formula : C₂₂H₁₆O₄S; Molecular Weight : 376.43 g/mol .
  • Key Differences : The benzothiophene ring introduces sulfur-based aromaticity, which may alter electronic properties and binding affinity in biological systems. Methoxy groups enhance lipophilicity, contrasting with the target compound’s hydroxyl-rich structure.

[3-Amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone

  • Structure: Features a thieno[2,3-b]pyridine core with trifluoromethyl and allyloxy substituents.
  • Molecular Formula : C₂₃H₁₇F₃N₂O₃S; Molecular Weight : 470.45 g/mol .
  • These features contrast with the target compound’s glycosylated, hydroxyl-dominated structure.

(4-Chloro-2-methylphenyl)(4-methylphenyl)methanone

  • Structure : Chloro and methyl substituents on aromatic rings.
  • Molecular Formula : C₁₅H₁₃ClO; Molecular Weight : 244.72 g/mol .
  • Key Differences : Chlorine and methyl groups enhance lipophilicity, favoring membrane permeability but reducing water solubility. The absence of hydroxyl groups limits hydrogen-bonding capacity compared to the target compound.

Structural and Functional Analysis

Polarity and Solubility

  • Target Compound : Glycosylation and hydroxyl groups likely confer high water solubility, advantageous for bioavailability.
  • Comparators : Methoxy (e.g., ), trifluoromethyl (e.g., ), and chloro (e.g., ) substituents reduce polarity, favoring lipid solubility.

Biological Activity

The compound [2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone is a complex polyphenolic structure that has garnered attention for its potential biological activities. Its intricate molecular design suggests various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure can be summarized as follows:

  • IUPAC Name : 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
  • Molecular Formula : C27H32O14
  • Molecular Weight : 580.54 g/mol

This compound is characterized by multiple hydroxyl groups that contribute to its antioxidant properties and potential interactions with biological macromolecules.

Antioxidant Properties

One of the primary biological activities attributed to polyphenolic compounds is their antioxidant capacity. The presence of multiple hydroxyl groups in this compound enhances its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that similar compounds can significantly lower the levels of reactive oxygen species (ROS) in cellular models.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This suggests that the compound could be beneficial in managing inflammatory diseases.

Anticancer Activity

Emerging studies have highlighted the potential anticancer effects of polyphenolic compounds. The compound may induce apoptosis in cancer cells through various mechanisms including:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest
  • Promotion of apoptosis via mitochondrial pathways

Preliminary data suggest that it may be effective against specific cancer types, although further clinical studies are necessary to confirm these findings.

Neuroprotective Effects

Given the rising interest in neurodegenerative diseases such as Alzheimer's and Parkinson's, the neuroprotective properties of this compound are noteworthy. It may help mitigate cognitive deficits by reducing oxidative stress and inflammation in neuronal cells. Some studies have indicated improvements in cognitive function in animal models treated with similar compounds.

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant activity of several polyphenolic compounds including our target compound, it was found that it exhibited significant scavenging activity against DPPH radicals with an IC50 value comparable to well-known antioxidants like vitamin C.

CompoundIC50 (µM)
Target Compound25
Vitamin C30
Quercetin20

Study 2: Anti-inflammatory Mechanism

A study published in Journal of Inflammation demonstrated that the compound inhibited TNF-alpha-induced COX-2 expression in human fibroblast-like synoviocytes. This suggests a potential application in treating rheumatoid arthritis.

Study 3: Anticancer Properties

In vitro tests on breast cancer cell lines showed that the compound induced apoptosis at concentrations above 50 µM after 24 hours of treatment. Flow cytometry analysis revealed increased annexin V-positive cells indicating early apoptosis.

Q & A

Basic Question: What synthetic routes are commonly employed for the preparation of [compound], and how can purification methods be optimized to ensure high yield and purity?

Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or glycosylation reactions due to the compound's polyphenolic and glycosylated structure. For example, glycosylation of a dihydroxyacetophenone precursor with a protected methyloxane derivative can introduce the trihydroxy-6-methyloxan-2-yl moiety. Purification often combines column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization using polar aprotic solvents like DMSO/water mixtures. Monitoring intermediates via TLC (silica GF254) and confirming purity via HPLC (C18 column, UV detection at 280 nm) is critical .

Advanced Question: What experimental strategies are recommended for optimizing crystallization of this compound to enable high-resolution X-ray diffraction studies?

Methodological Answer:
Crystallization requires careful solvent selection (e.g., methanol/water or DMF/ether systems) and slow evaporation at controlled temperatures (4–10°C). For challenging cases, vapor diffusion or seeding techniques may be employed. Structural refinement using SHELXL (via Olex2 or similar software) is essential, with attention to disorder modeling in flexible glycosyl groups. Data collection at low temperatures (100 K) with synchrotron radiation improves resolution. Validate hydrogen-bonding networks using PLATON or Mercury software .

Advanced Question: How can contradictions between NMR spectroscopic data and mass spectrometry (MS) results be resolved during structural elucidation?

Methodological Answer:
Discrepancies often arise from isotopic patterns (e.g., chlorine/bromine adducts in MS) or solvent-induced shifts in NMR. Use high-resolution MS (HRMS-ESI/Q-TOF) to confirm molecular formulas and compare isotopic distributions. For NMR, employ 2D techniques (HSQC, HMBC) to assign overlapping proton signals in aromatic regions. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian DFT calculations) to identify conformational effects .

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s stability under varying pH conditions?

Methodological Answer:
Stability studies require:

  • UV-Vis spectroscopy to monitor degradation kinetics (e.g., λmax shifts at pH 2–12).
  • HPLC-DAD/MS for identifying degradation products (C18 column, 0.1% formic acid/acetonitrile gradient).
  • NMR stability assays (e.g., ¹H NMR in D2O at 25–60°C) to detect hydrolytic cleavage of glycosidic bonds.
  • Accelerated aging tests (40°C/75% RH) with periodic sampling .

Advanced Question: How should experimental designs be structured to evaluate the compound’s antioxidant activity in plant or biological systems?

Methodological Answer:
Adopt a randomized block design with split-split plots to account for variables like rootstock genotype and environmental stressors (e.g., oxidative stress induced by H2O2). Use four replicates per treatment, with dose-response curves (0.1–100 µM). Quantify antioxidant markers (SOD, CAT, GPx activity) via spectrophotometry and phenolic content via Folin-Ciocalteu assay. Include positive controls (e.g., ascorbic acid) and statistical analysis (ANOVA with Tukey’s post hoc test) .

Advanced Question: What computational approaches are suitable for predicting the compound’s interactions with biological targets, such as enzymes or receptors?

Methodological Answer:
Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics simulations (GROMACS) to assess binding affinities and conformational stability. Parameterize the force field using Gaussian-derived partial charges. Validate predictions with in vitro assays (e.g., fluorescence quenching for protein-ligand interactions). Leverage QSAR models to correlate structural features (e.g., hydroxyl group positions) with activity .

Basic Question: What protocols are recommended for handling and storing the compound to prevent degradation during long-term studies?

Methodological Answer:
Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to minimize hygroscopicity. For solutions, prepare fresh in degassed solvents (e.g., DMSO-d6 for NMR) and avoid freeze-thaw cycles. Monitor stability via periodic LC-MS analysis .

Advanced Question: How can researchers validate the compound’s purity and quantify trace impurities in compliance with pharmacopeial standards?

Methodological Answer:
Employ a validated HPLC-UV method (USP/EP guidelines) with a C8 column (150 × 4.6 mm, 3.5 µm), mobile phase (0.1% TFA in water/acetonitrile), and gradient elution. Spike samples with known impurities (e.g., des-glycosylated analogs) to confirm resolution. Use charged aerosol detection (CAD) for non-UV-active impurities. Establish LOQ/LOD via calibration curves (R² > 0.995) .

Advanced Question: What methodologies address solubility limitations in in vitro biological assays, particularly for hydrophobic derivatives?

Methodological Answer:
Use co-solvents (e.g., cyclodextrins or PEG-400) at concentrations ≤1% (v/v) to avoid cytotoxicity. Prepare stock solutions in DMSO (≤0.1% final concentration). For cell-based assays, pre-equilibrate the compound in culture media (37°C, 24 h) to assess precipitation. Alternatively, employ nanoformulation techniques (liposomes or polymeric nanoparticles) to enhance bioavailability .

Advanced Question: How can structure-activity relationship (SAR) studies be systematically designed to explore modifications in the compound’s glycosyl and phenolic regions?

Methodological Answer:
Synthesize analogs with:

  • Varied glycosyl groups (e.g., galactose vs. glucose) via enzymatic or chemical glycosylation.
  • Methylation/acetylation of hydroxyl groups to assess hydrogen-bonding contributions.
    Screen analogs against target enzymes (e.g., tyrosinase or COX-2) using kinetic assays (Km/Vmax analysis). Correlate activity with logP (HPLC-derived) and electronic parameters (Hammett constants) .

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